Berenil

Description

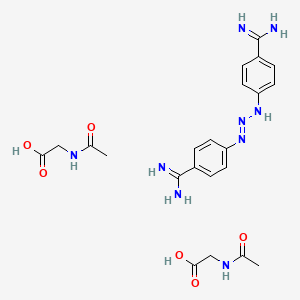

Structure

3D Structure of Parent

Properties

CAS No. |

908-54-3 |

|---|---|

Molecular Formula |

C18H22N8O3 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

2-acetamidoacetic acid;4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |

InChI |

InChI=1S/C14H15N7.C4H7NO3/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18;1-3(6)5-2-4(7)8/h1-8H,(H3,15,16)(H3,17,18)(H,19,20);2H2,1H3,(H,5,6)(H,7,8) |

InChI Key |

XJLITJHUQRBWPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)O.C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N |

Appearance |

Solid powder |

Other CAS No. |

15114-96-2 908-54-3 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3-bis(4'-amidinophenyl)triazene N-acetylglycine azidin Berenil diminazenaceturate diminazene aceturate diminazene diaceturate Ganaseg Trypan |

Origin of Product |

United States |

Historical Trajectories and Evolving Research Paradigms of Diminazene Aceturate

Early Academic Conceptualizations and Therapeutic Foundations

Diminazene (B1218545) aceturate was developed more than sixty years ago and has been commercially available for the control of trypanosomiasis since its first description in 1955. researchgate.netnih.govtypeset.iotaylorandfrancis.com It is an aromatic diamidine with two aminophenyl groups connected by a triazene (B1217601) bridge. researchgate.net The drug was initially introduced to the market as a trypanosomicide and babesicide for cattle. rsdjournal.org Its effectiveness against parasitic infections in domestic animals, such as trypanosomiasis caused by species like Trypanosoma congolense, Tr. vivax, Tr. brucei, and Tr. evansi, and babesiosis caused by species like Babesia bovis, B. bigemina, and B. canis, established its early therapeutic foundation. typeset.iomsd-animal-health.com Diminazene aceturate became widely used, particularly in regions heavily affected by these parasitic diseases, including countries in Africa, Southeast Asia, and South America. researchgate.nettypeset.io Early research focused on its direct trypanocidal action and its application in veterinary medicine. nih.govcabidigitallibrary.org Studies investigated its efficacy in clearing parasites from the bloodstream and its potential for prophylaxis, although it is primarily used therapeutically. msd-animal-health.comnih.gov

Diminazene aceturate's mechanism of action in its early conceptualization was primarily linked to its interaction with parasitic DNA. As a diamidine, it was understood to bind to the minor groove of DNA, interfering with essential parasite functions. Early research also explored its interaction with various enzymes. researchgate.net The development of resistance in trypanosome strains to diminazene aceturate has been a subject of investigation, with studies exploring the mechanisms, including the role of transporters like the TbAT1 purine (B94841) transporter in Trypanosoma brucei brucei. nih.govmdpi.com

Shifting Research Foci and Emergent Biological Activities Beyond Trypanocidal Efficacy

In recent years, research into diminazene aceturate has shifted significantly, exploring its therapeutic potential and pharmacological properties beyond its traditional antiparasitic uses. researchgate.netnih.gov This has led to the discovery of emergent biological activities, attracting considerable interest for further investigation and drug repurposing. researchgate.netnih.govtaylorandfrancis.com

A major area of emergent research focuses on diminazene aceturate's role as an activator of angiotensin-converting enzyme 2 (ACE2). researchgate.netnih.govtaylorandfrancis.comebi.ac.uknih.gov ACE2 is a key component of the renin-angiotensin system (RAS), and its activation by diminazene aceturate has been linked to various beneficial effects. researchgate.netebi.ac.uknih.govnih.gov This includes potential applications as an antihypertensive agent and in improving cardiovascular conditions like cardiac hypertrophy and myocardial infarction in experimental models. researchgate.netrsdjournal.orgebi.ac.uk Research suggests that by activating ACE2, diminazene aceturate can increase levels of angiotensin-(1-7), a peptide with vasodilatory and protective effects, counteracting the effects of angiotensin II. taylorandfrancis.comebi.ac.uknih.gov

Beyond its influence on the RAS, diminazene aceturate has demonstrated anti-inflammatory properties. typeset.ioebi.ac.ukasm.org Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. typeset.io This anti-inflammatory profile has led to investigations into its potential therapeutic use in various inflammatory conditions. typeset.ioasm.org

Emergent research has also explored the potential of diminazene aceturate in treating other parasitic infections, such as leishmaniasis and amebiasis, and even exhibiting activity against Pneumocystis. nih.gov Furthermore, studies have indicated potential anthelmintic properties, with research demonstrating effects against Schistosoma mansoni in experimental models, leading to reductions in worm and egg burdens and attenuation of liver injury. typeset.ioasm.org

The compound's potential in neurological disorders is also being investigated, with studies exploring its effects in models of ischemic stroke, anxiety disorder, and Alzheimer's disease, possibly mediated through the ACE2/Ang-(1-7)/MAS1 axis. rsdjournal.orgaging-us.com Research has also touched upon its potential in addressing pulmonary complications and its interaction with the spike protein of SARS-CoV-2, given ACE2 is a host cell receptor for the virus. researchgate.netnih.govnih.gov Studies have also explored its potential in conditions like asthma, gastric mucosal damage, uveitis, glaucoma, and even exhibiting cytotoxic responses in certain cancer cell lines in vitro. typeset.iorsdjournal.orgebi.ac.uk Another pharmacological property under investigation is its inhibition of acid-sensitive ion channels (ASICs), which are implicated in various diseases. researchgate.netnih.gov

The shifting research landscape highlights a move from solely focusing on diminazene aceturate as a veterinary trypanocide to exploring its broader pharmacological potential across various disease areas, often linked to its interaction with key physiological pathways like the RAS and its anti-inflammatory effects. researchgate.netnih.govtypeset.ioebi.ac.uknih.gov

Data Table: Select Emergent Biological Activities of Diminazene Aceturate

| Biological Activity | Associated Conditions/Models | Key Mechanism (if identified) | Source(s) |

| ACE2 Activation | Hypertension, Cardiac Hypertrophy, Myocardial Infarction, Ischemic Stroke, Alzheimer's Disease | Activation of ACE2/Ang-(1-7)/MAS1 axis | researchgate.netrsdjournal.orgebi.ac.ukaging-us.com |

| Anti-inflammatory | Various inflammatory conditions, Reduction of pro-inflammatory cytokines | Reduction of pro-inflammatory cytokines | typeset.ioebi.ac.ukasm.org |

| Anthelmintic Properties | Schistosoma mansoni infection | Reduction in worm/egg burdens | typeset.ioasm.org |

| Inhibition of Acid-Sensitive Ion Channels | Implicated in various diseases | Inhibition of ASIC1a, ASIC1b, ASIC2a, ASIC3 | researchgate.netnih.gov |

| Cytotoxic Effects (in vitro) | Certain human cancer cell lines (HeLa) | Inhibition of cell viability | ebi.ac.uk |

Mechanistic Elucidation of Diminazene Aceturate’s Biological Actions

Molecular Interactions with Nucleic Acids

Diminazene (B1218545) aceturate exhibits a notable affinity for nucleic acids, influencing their structure and function through various binding modes.

Binding to Kinetoplast DNA (kDNA) and Loss Induction in Trypanosomes

A primary mechanism of diminazene aceturate's antitrypanosomal action involves its binding to kinetoplast DNA (kDNA). kDNA is the mitochondrial DNA found in trypanosomes and is essential for their survival and replication. Diminazene aceturate binds to trypanosomal kDNA in a non-intercalative manner, specifically interacting with regions rich in adenine-thymine (A-T) base pairs. medchemexpress.cnncats.ioselleckchem.commedchemexpress.com This binding is thought to induce complete and irreversible loss of kDNA in certain strains of trypanosomes. cabidigitallibrary.orgnih.govplos.org The drug also specifically inhibits mitochondrial type II topoisomerase in viable trypanosomes, which may further contribute to the inhibition of DNA replication. ncats.ioncats.io This selective targeting of kDNA and mitochondrial topoisomerase is believed to explain why diminazene aceturate preferentially disrupts mitochondrial DNA structure and leads to the generation of dyskinetoplastic trypanosomes, which lack mitochondrial DNA. nih.gov

Intercalation and Minor Groove Binding with AT-Rich DNA Duplexes

Diminazene aceturate binds to AT-rich regions of nucleic acid duplexes. typeset.ioup.ac.za This binding primarily occurs via complexation into the minor grooves of AT-rich domains within DNA double helices. typeset.ioup.ac.zaresearchgate.net Beyond minor groove binding, diminazene aceturate can also bind to DNA duplexes exhibiting characteristics of both intercalation and minor groove binding. typeset.ioup.ac.zaresearchgate.netresearchgate.netnih.gov This interaction can unwind negative supercoils in plasmids and has been shown to interfere with the activities of eukaryotic type II topoisomerase enzymes. typeset.ioup.ac.za Studies have also reported significant secondary binding of diminazene aceturate within DNA corresponding to G+C rich sites, in a concentration-dependent manner. typeset.ioup.ac.za

A comparative analysis of binding affinities revealed that diminazene aceturate binds to certain G-quadruplexes with a dissociation constant (Kd) of approximately 1 nM, which is significantly tighter (10^3 times) than its affinity for an AT-rich duplex DNA. rsc.orgnih.govresearchgate.netrsc.org Structure-activity relationship studies indicate that the two amidine groups on diminazene aceturate are crucial for its binding to both G-quadruplex and duplex DNA. rsc.orgnih.govresearchgate.netrsc.org This suggests that diminazene aceturate may not be as selective for AT-rich duplexes as previously thought, and some of its biological effects could be mediated through G-quadruplex binding. rsc.orgnih.govresearchgate.netrsc.org

Binding to G-Quadruplexes and Potential Therapeutic Implications

Diminazene aceturate has been shown to bind to several G-quadruplexes with high affinity (Kd of ~1 nM). rsc.orgnih.govresearchgate.netrsc.org This binding affinity is among the strongest reported for G-quadruplex ligands. rsc.orgnih.govresearchgate.netrsc.org G-quadruplexes are non-canonical DNA structures found in guanine-rich regions, including telomeres and promoter regions of certain genes, and have emerged as potential targets for cancer therapeutics. rsc.orgnih.govresearchgate.netresearchgate.net

The binding of diminazene aceturate to G-quadruplexes is influenced by electrostatic interactions between the cationic diminazene and the anionic phosphate (B84403) backbone, as well as van der Waals interactions, particularly in end-stacking interactions. nih.gov Molecular dynamics simulations suggest that diminazene aceturate binding can induce significant conformational changes in G-quadruplexes, affecting the flexibility of loops and flanking nucleotides. researchgate.net While the exact mode of binding to G-quadruplexes is still being investigated, possibilities include binding in the groove or interacting with loop bases, as diminazene aceturate lacks the extended π-surfaces typically involved in extensive end-stacking or intercalation with G-tetrads. rsc.org

The ability of diminazene aceturate to bind and stabilize G-quadruplexes, particularly those in the promoter regions of oncogenes, suggests potential therapeutic implications by regulating transcription. researchgate.netresearchgate.netnih.gov

Interaction with RNA Duplexes

Diminazene aceturate is also capable of binding to RNA duplexes. typeset.ioup.ac.za Similar to its interaction with DNA, the binding to RNA duplexes exhibits properties characteristic of both intercalation and minor groove binding. typeset.ioup.ac.zaresearchgate.netnih.gov Studies have shown that diminazene aceturate can interact with specific RNA structures, such as TAR RNA and hammerhead ribozymes, suggesting a broader range of nucleic acid targets beyond DNA. researchgate.netnih.govd-nb.info

Enzymatic and Receptor Modulations

In addition to its nucleic acid interactions, diminazene aceturate has been found to modulate the activity of certain enzymes and receptors, particularly within the Renin-Angiotensin System (RAS).

Angiotensin-Converting Enzyme 2 (ACE2) Activation and Renin-Angiotensin System (RAS) Modulation

Diminazene aceturate has been identified as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2). medchemexpress.cnselleckchem.commedchemexpress.comallenpress.comarvojournals.orgmdpi.comnih.govnih.govresearchgate.netscbt.complos.org ACE2 is a key enzyme in the RAS, counterbalancing the effects of the classic ACE/Angiotensin II pathway by converting Angiotensin II (Ang II) to Angiotensin-(1-7) (Ang-(1-7)). allenpress.commdpi.complos.orgplos.orgportlandpress.com This conversion reduces the amount of Ang II available to bind to the AT1 receptor and increases signaling through the Ang-(1-7) receptor (MasR) and AT2 receptor, promoting vasodilation, reducing inflammation, and reducing fibrosis. allenpress.commdpi.com

Studies have shown that diminazene aceturate treatment can increase ACE2 activity in various tissues and in serum. arvojournals.orgnih.govplos.orgahajournals.org This activation is thought to contribute to its beneficial effects observed in various pathological conditions, including cardiovascular diseases and radiation-induced injury. allenpress.commdpi.comnih.govnih.govplos.orgahajournals.org Proposed mechanisms for ACE2 activation by diminazene aceturate include direct binding to ACE2, upregulation of ACE2 gene expression, or protection of ACE2 from degradation. scbt.complos.org

However, the precise mechanism of ACE2 activation by diminazene aceturate is still under investigation, and some in vitro studies have shown conflicting results regarding its direct effect on ACE2 enzymatic activity. mdpi.complos.orgplos.org Despite this, in vivo studies consistently demonstrate that diminazene aceturate treatment leads to increased ACE2 activity and modulates the RAS towards a more protective profile, often associated with reduced Ang II levels and increased Ang-(1-7) signaling. allenpress.commdpi.comnih.govplos.orgportlandpress.comahajournals.org

The modulation of the RAS by diminazene aceturate, particularly through ACE2 activation, highlights its potential therapeutic relevance beyond its traditional antiparasitic uses. allenpress.commdpi.comnih.govnih.govplos.orgahajournals.org

Table 1: Nucleic Acid Binding Properties of Diminazene Aceturate

| Nucleic Acid Target | Binding Mode(s) | Key Features |

| Kinetoplast DNA (kDNA) | Non-intercalative, Minor Groove | Specific interaction with AT-rich regions, induces kDNA loss, inhibits mitochondrial type II topoisomerase. medchemexpress.cnncats.ioselleckchem.commedchemexpress.comnih.gov |

| AT-Rich DNA Duplexes | Minor Groove, Intercalation | Complexation into minor groove, can unwind negative supercoils, interferes with eukaryotic type II topoisomerases. typeset.ioup.ac.zaresearchgate.netresearchgate.netnih.gov |

| G-Quadruplexes | Groove Binding, Loop Interaction, End Stacking | High binding affinity (~1 nM), interacts with loops and flanking bases, potential for regulating transcription. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov |

| RNA Duplexes | Intercalation, Minor Groove | Exhibits both binding characteristics. typeset.ioup.ac.zaresearchgate.netnih.gov |

Table 2: Enzymatic and Receptor Modulation by Diminazene Aceturate

| Target Enzyme/Receptor | Modulation Effect | Key Outcomes |

| ACE2 | Activation | Increases ACE2 activity, shifts RAS balance, reduces Ang II, increases Ang-(1-7). medchemexpress.cnselleckchem.commedchemexpress.comallenpress.comarvojournals.orgmdpi.comnih.govnih.govresearchgate.netscbt.complos.org |

| Renin-Angiotensin System (RAS) | Modulation | Promotes a protective RAS profile, associated with reduced inflammation and fibrosis. allenpress.commdpi.comnih.govnih.govplos.orgportlandpress.comahajournals.org |

Angiotensin Type 1 Receptor (AT1R) Antagonism

Diminazene aceturate has been identified as a putative antagonist of the Angiotensin Type 1 Receptor (AT1R). nih.govvu.edu.aunih.govresearchgate.net Its chemical structure, specifically possessing a negatively charged triazene (B1217601) segment, shows homology to the tetrazole group found in angiotensin receptor blockers (ARBs), which may explain its AT1R antagonistic activity. nih.govnih.govresearchgate.netresearchgate.net This interaction contributes to its ability to reduce vasoconstriction induced by Angiotensin II. nih.govvu.edu.aunih.gov Studies have shown that diminazene aceturate can reduce AT1R mRNA expression. nih.govvu.edu.au

Diminazene aceturate is also known as a putative activator of angiotensin-converting enzyme 2 (ACE2). researchgate.netnih.govvu.edu.aunih.govresearchgate.netresearchgate.netmedchemexpress.comebi.ac.uk ACE2 converts Angiotensin II to Angiotensin 1-7, a heptapeptide (B1575542) that promotes vasodilation and counteracts the effects of Angiotensin II. nih.govnih.govresearchgate.net This dual action of potentially activating ACE2 and antagonizing AT1R suggests a role in modulating the renin-angiotensin system (RAS), shifting the balance towards a more protective profile. nih.govvu.edu.aunih.govresearchgate.net

Interference with Parasitic Aerobic Glycolysis Pathways

One of the proposed mechanisms for the antiparasitic activity of diminazene aceturate, particularly against Babesia and Trypanosoma species, involves interference with their aerobic glycolysis pathways. typeset.ioup.ac.zacabidigitallibrary.orgajol.info Blood parasites like trypanosomes are highly dependent on host glucose for energy production through aerobic glycolysis. cabidigitallibrary.orgajol.info While the exact details of this interference are still being elucidated, it is suggested that diminazene aceturate may disrupt the parasite's ability to utilize glucose effectively. cabidigitallibrary.orgajol.info This metabolic disruption contributes to the trypanocidal action of the compound. ajol.info

Inhibition of Ca++-ATPase Activity

Research has indicated a concentration-dependent inhibition of membrane Ca++-ATPase activity by diminazene aceturate. typeset.ioup.ac.zaup.ac.za Ca++-ATPase enzymes are crucial for maintaining calcium homeostasis within cells, including parasitic cells. Inhibition of these pumps can lead to dysregulation of intracellular calcium levels, potentially impacting various cellular processes vital for parasite survival.

Interactions with Acid-Sensing Ion Channels (ASIC)

Diminazene has been identified as an inhibitor of acid-sensing ion channels (ASICs). researchgate.netnih.govxenbase.org ASICs are proton-gated cation channels involved in various physiological processes, including pain sensation. xenbase.org Studies using voltage-clamp electrophysiology on Xenopus oocytes expressing different ASIC subtypes (ASIC1-3) have shown that diminazene inhibits homomeric rat ASICs with IC50 values in the range of 200-800 nM. nih.govxenbase.org This inhibition occurs via an open channel and subtype-dependent mechanism. nih.govxenbase.org

Data on ASIC inhibition by diminazene:

| ASIC Subtype | IC50 (nM) | Mechanism of Inhibition |

| Homomeric rat ASICs (1-3) | ~200-800 | Open channel, subtype-dependent |

This interaction with ASICs suggests a potential role for diminazene aceturate in modulating pain pathways, particularly in inflammatory conditions where tissue acidosis occurs. nih.govxenbase.org

Impact on Topoisomerase IIα Activity

Diminazene aceturate has been shown to interfere with the activity of eukaryotic type II topoisomerases, specifically mitochondrial type II topoisomerase in viable trypanosomes. ncats.iotypeset.ioup.ac.zaresearchgate.netnih.govresearchgate.net Topoisomerase IIα is an enzyme critical for DNA replication, transcription, and repair by managing DNA topology. nih.gov Diminazene binds to AT-rich regions of nucleic acid duplexes, primarily in the minor groove of DNA double helices, and can also bind to RNA duplexes. typeset.ioup.ac.za This binding unwinds negative supercoils in plasmids and interferes with topoisomerase IIα activity, thereby inhibiting DNA replication in parasites. ncats.iotypeset.ioup.ac.za

Research findings on topoisomerase IIα inhibition:

| Target | Effect on Activity | Notes |

| Eukaryotic type II topoisomerases | Interference | Unwinds negative supercoils in plasmids. typeset.ioup.ac.za |

| Mitochondrial type II topoisomerase (Trypanosomes) | Specific inhibition | Contributes to inhibition of DNA replication. ncats.io |

Modulation of Furin

Studies have indicated that diminazene aceturate may modulate the activity of Furin. ebi.ac.uk Furin is a proprotein convertase enzyme involved in the cleavage and activation of various precursor proteins, including growth factors, receptors, and viral glycoproteins. Modulation of Furin activity by diminazene aceturate has been observed in the context of its effects on cell cycle signaling and the expression of certain oncogenes in human cervical carcinoma cells. ebi.ac.uk Specifically, diminazene aceturate-induced cytotoxicity has been associated with the downregulation of Furin expression in these cells. ebi.ac.uk

Influence on Fatty Acid Amide Production

The influence of diminazene aceturate on fatty acid amide production has been explored in research. usf.edumdpi.com Fatty acid amides are a class of signaling lipids involved in various physiological processes. While the understanding of their roles in insects is still developing, they are known to have distinct behavioral and functional effects. usf.edu Research investigating the effects of diminazene aceturate on Drosophila melanogaster has included lipidomic analysis to assess changes in fatty acid amide composition. usf.edu Although the precise mechanisms are under investigation, this area of research suggests a potential interaction between diminazene aceturate and the metabolic pathways involved in fatty acid amide synthesis or metabolism. usf.edumdpi.com

Cellular Pathway Interventions

Investigations into the cellular and molecular targets of diminazene aceturate have revealed its capacity to modulate several critical signaling cascades. These interventions underscore the compound's diverse pharmacological profile, extending beyond its traditional antiparasitic application.

Regulation of NF-κB and Nrf2 Gene Expression Routes

Diminazene aceturate has been shown to exert regulatory effects on gene expression routes involving Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) researchgate.nettypeset.io. Studies, particularly in the context of pulmonary disorders in animal models, have demonstrated that DIZE can regulate these pathways researchgate.nettypeset.io. This regulation includes the downregulation of NF-κB p65 activity medchemexpress.comnih.govnih.gov. The modulation of NF-κB and Nrf2 gene expression routes is associated with the control of genes encoding proinflammatory cytokines, which play a significant role in inflammatory responses and can compromise organ function, such as in the lungs researchgate.nettypeset.io.

Effects on Cytokine Production Pathways

A significant aspect of diminazene aceturate's biological action is its influence on cytokine production pathways researchgate.netmedchemexpress.comnih.govtypeset.ionih.gov. Research indicates that DIZE can suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) medchemexpress.comnih.govtypeset.ionih.gov. This suppression has been observed in macrophages following stimulation with various inflammatory triggers such as lipopolysaccharide (LPS), CpG, and Poly I:C medchemexpress.comnih.gov. The mechanism involves the inhibition of phosphorylation of key signaling molecules, specifically mitogen-activated protein kinases (MAPKs) like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK), as well as Signal Transducer and Activator of Transcription (STAT) proteins, including STAT1 and STAT3 medchemexpress.comnih.govnih.gov. Furthermore, DIZE treatment has been shown to upregulate the expression of suppressor of cytokine signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are known negative regulators of innate immune responses, including the MAPK and STAT pathways nih.gov.

Activation of Mas Receptor (MasR) Signaling

Diminazene aceturate is recognized as an activator of the angiotensin-converting enzyme 2 (ACE2) researchgate.nettaylorandfrancis.commedchemexpress.comtypeset.ionih.govnih.govnih.govlsuhsc.eduahajournals.orgresearchgate.net. ACE2 is a key component of the renin-angiotensin system (RAS) that metabolizes angiotensin II (Ang II) into angiotensin-(1-7) (Ang-(1-7)) typeset.ionih.govnih.govahajournals.orgresearchgate.net. Ang-(1-7) primarily exerts its effects by binding to and activating the Mas receptor (MasR) nih.govnih.govahajournals.orgresearchgate.net. Activation of the ACE2/Ang-(1-7)/MasR axis by diminazene aceturate is associated with several beneficial effects, including vasodilation, anti-inflammatory responses, and tissue protection nih.govnih.govnih.govlsuhsc.eduahajournals.orgresearchgate.net. This pathway is implicated in the compound's effects on cardiovascular and pulmonary systems nih.govlsuhsc.eduahajournals.orgresearchgate.net, as well as in gastroprotection nih.govnih.gov.

Arachidonic Acid Pathway Modulation (COX1/2, EET, DHET)

In the context of vascular function, particularly in atherogenic conditions, diminazene aceturate has been shown to modulate the arachidonic acid pathway nih.gov. This pathway involves the metabolism of arachidonic acid into various bioactive lipids, including prostaglandins (B1171923) synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2), and epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) produced via cytochrome P450 epoxygenases and soluble epoxide hydrolase, respectively nih.gov. While the primary mechanism of DIZE in healthy vessels may involve other pathways, in atherogenic blood vessels, its relaxing effect involves the arachidonic acid pathway, including COX1/2, EET, and DHET nih.gov. EETs, for instance, are known to induce vascular relaxation nih.govresearchgate.net.

Influence on MLC Phosphatase (MCLP)

Myosin Light Chain Phosphatase (MCLP) is an enzyme critical for regulating smooth muscle contraction. Research indicates that diminazene aceturate's mechanism of inducing relaxation in atherogenic blood vessels involves influencing MCLP nih.gov. This suggests that DIZE may promote vascular relaxation by modulating the activity of this key phosphatase, thereby affecting the phosphorylation state of myosin light chains.

Activation of Ca2+ Activated Voltage Channels

Diminazene aceturate has been shown to activate Ca2+ activated voltage channels as part of its mechanism for inducing relaxation, specifically in atherogenic blood vessels nih.gov. These channels play a role in regulating cellular excitability and ion flow, and their modulation by DIZE contributes to the observed vascular effects. The activation of certain Ca2+-activated channels, such as large-conductance Ca2+-activated K+ channels (BKCa), is known to lead to membrane hyperpolarization and subsequent vascular smooth muscle relaxation nih.gov.

Modulation of AMPK and ERK1/2 Pathways

Research indicates that diminazene aceturate can modulate key intracellular signaling pathways, including AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) researchgate.netresearchgate.net. These pathways are crucial in regulating various cellular processes, including metabolism, growth, and inflammatory responses.

Studies have demonstrated that diminazene aceturate can influence the activity of both AMPK and ERK1/2. For instance, investigations into the effects of diminazene aceturate on blood vessels have shown its ability to induce relaxation through mechanisms that involve the modulation of AMPK and ERK1/2 researchgate.netresearchgate.net. Furthermore, in the context of inflammation, diminazene aceturate has been shown to inhibit inflammatory responses by affecting pathways including p38 MAPK, ERK1/2, JNK, and NF-κB arvojournals.orgsemanticscholar.org. This suggests a role for diminazene aceturate in modulating inflammatory signaling cascades via these kinases.

The precise mechanisms by which diminazene aceturate interacts with AMPK and ERK1/2 can vary depending on the cell type and experimental conditions. However, the observed modulation of these pathways highlights a broader range of biological activities for diminazene aceturate beyond its direct antiparasitic effects.

Impact on Putrescine and Spermidine (B129725) Levels in Protozoa

Diminazene aceturate has been shown to affect the levels of polyamines, specifically putrescine and spermidine, in protozoa researchgate.netresearchgate.net. Polyamines are essential for cell growth and proliferation in various organisms, including parasites. Protozoa possess unique polyamine biosynthetic pathways that differ significantly from those of their mammalian hosts, making these pathways potential targets for antiparasitic drugs nih.govmdpi.com.

Studies have reported that diminazene aceturate alleviates the levels of diamine putrescine and spermidine in protozoa researchgate.netresearchgate.net. This effect is thought to contribute to its antiparasitic activity by interfering with essential metabolic processes in the parasite. While the exact mechanism by which diminazene aceturate reduces polyamine levels can be multifaceted, it has been suggested to involve the inhibition of enzymes involved in polyamine synthesis or transport nih.govnih.gov.

For example, some research indicates that diamidines, including diminazene aceturate, can inhibit S-adenosylmethionine decarboxylase (ADOMETDC), an enzyme crucial for spermidine and spermine (B22157) synthesis nih.govmdpi.comnih.gov. Inhibition of ADOMETDC can lead to reduced intracellular levels of these polyamines, thereby impairing parasite growth and proliferation. Additionally, diminazene aceturate may interfere with the transport of putrescine into the parasites nih.gov.

Pharmacokinetic Investigations in Non Human Animal Models

Absorption and Distribution Kinetics

Pharmacokinetic studies in diverse animal models have elucidated the absorption and distribution patterns of diminazene (B1218545) aceturate, revealing species-specific characteristics and tissue accumulation profiles.

Species-Specific Absorption Patterns (e.g., Oral Absorption in Rats and Monkeys)

Absorption of diminazene aceturate has been documented following various routes of administration in non-human animals. Oral absorption has been recorded in species including rats and monkeys (Maccaca mulatta). fishersci.nowikipedia.org In rats, after an oral dosage of 100 mg/kg body weight, blood levels ranged from approximately 0.25 to 2.25 µg/ml at 0-2 hours, decreasing over time. fishersci.no In monkeys, peak plasma levels were achieved 6 hours after an oral dose of 40 mg/kg body weight. fishersci.no

Intramuscular administration typically results in rapid absorption. In healthy German Shepherd dogs, intramuscular administration at 4.2 mg/kg led to a rapid absorption phase with a short absorption half-life and a time to maximum concentration (Tmax) of 0.37 hours, resulting in a mean peak plasma concentration (Cmax) of 1849 ± 268.7 ng/ml. sigmaaldrich.com In goats and sheep, intramuscular administration of 3.5 mg/kg body weight resulted in rapid absorption, with peak plasma concentrations of 7.00 µg/ml attained at 0.92 hours in goats and 8.11 µg/ml at 1.12 hours in sheep. cenmed.com Peak plasma concentrations of 6.3 to 7.57 µg/ml at 20 to 45 minutes were reported in sheep following intramuscular administration. fishersci.nofishersci.se

Tissue Distribution and Accumulation Profiles (e.g., Liver, Kidney, Spleen, Muscle, Brain)

Diminazene aceturate is distributed to various organs and tissues in the body, with notable accumulation in specific sites. Studies across multiple species, including rats, rabbits, cattle, dogs, and goats, consistently show the highest concentrations of diminazene aceturate in the liver and kidneys. wikipedia.orgfishersci.sewikipedia.orgatamanchemicals.comfishersci.nowikidata.orgamericanelements.comresearchgate.net

In rabbits, 7 days after intramuscular administration of 3.5 mg/kg, the highest tissue levels were observed in the liver (40 ppm), followed by the kidney (3 ppm) and brain (2.5 ppm). fishersci.no Lower levels were found in other organs, including muscle (2.1 ppm). fishersci.no

In cattle, investigations using radiolabeled diminazene administered intramuscularly at 3.5 mg/kg showed that the liver contained the highest concentrations of residues after 7 days (75.49 ppm), followed by the kidneys (54.67 ppm). atamanchemicals.com Concentrations in other tissues were lower, with the lowest values in fatty tissue and skeletal muscle (0.52 ppm at 7 days). atamanchemicals.com These patterns were similar 20 days after dosing, although concentrations were lower. atamanchemicals.com

| Tissue | Concentration at 7 days (ppm) | Concentration at 20 days (ppm) |

| Liver | 75.49 | 24.42 |

| Kidney | 54.67 | 12.12 |

| Spleen | 2.51 | 1.00 |

| Muscle | 0.52 | 0.26 |

| Injection Site | 0.69 | 0.64 |

| Fat | 0.20 | <0.18 |

Table 1: Diminazene residues in calves following intramuscular administration of 3.5 mg/kg. atamanchemicals.com

In Sahel goats treated intramuscularly with 3.5 mg/kg diminazene aceturate, the liver and kidney also recorded the highest concentrations, which persisted for at least 20 days post-administration. fishersci.nowikidata.org Concentrations in skeletal muscle, brain, intestine, heart, lungs, and spleen were remarkably lower compared to the liver and kidney. fishersci.nowikidata.org For instance, in goats treated with diminazene aceturate alone, liver concentration was 29.08 ± 2.98 µg/g and kidney concentration was 23.28 ± 2.35 µg/g at 5 days post-treatment. fishersci.no Skeletal muscle concentration was 1.14 ± 0.1 µg/g at 5 days. fishersci.no

In dogs, the highest tissue concentrations at 48 hours post-injection were found in the kidneys and liver, with low concentrations in the brain. wikipedia.orgfishersci.sewikipedia.org Diminazene aceturate persisted in the tissues of dogs for more than 10 days. wikipedia.orgfishersci.sewikipedia.org

Distribution within blood has also been examined. In dogs, at 1 hour after intramuscular injection, 75% of the diminazene in whole blood was in the plasma fraction. sigmaaldrich.comwikipedia.org In vivo studies in dogs showed that 30 minutes after treatment, diminazene was partitioned between plasma, whole blood, and red blood cells, with the majority initially in plasma, but after 12 hours, the majority in the blood was bound to red blood cells. wikipedia.org

Plasma Protein Binding Characteristics

Diminazene aceturate exhibits high plasma protein binding in several species. In dairy goats, 60-90% of the drug was found to be bound to plasma proteins. fishersci.sewikipedia.org High plasma protein binding (65-85%) was also reported in sheep, and this binding was described as concentration-dependent. fishersci.no In buffalo calves, diminazene was highly bound to plasma protein, ranging from 77.14% to 94.40%. guidetopharmacology.org

Impact of Co-Treatment on Tissue Concentrations

Co-administration of diminazene aceturate with other compounds can influence its tissue concentrations. Concurrent administration of lithium chloride with diminazene aceturate significantly increased the concentration of diminazene in the brain tissue of rats. wikipedia.orgfishersci.seamericanelements.com Similarly, in dogs, co-treatment with secnidazole (B1681708) resulted in higher brain concentrations of diminazene aceturate at certain time points compared to treatment with diminazene aceturate alone. researchgate.net

Co-administration with oxytetracycline (B609801) long acting has also been shown to affect diminazene aceturate concentrations in dogs and goats. In dogs, co-treatment with oxytetracycline long acting led to higher mean diminazene aceturate concentrations in the brain and kidneys at various time points compared to diminazene aceturate alone. fishersci.ca In Sahel goats, tissues harvested from animals that received the combination of diminazene aceturate and oxytetracycline long acting presented higher concentrations of diminazene aceturate than those treated with diminazene aceturate alone in the liver, kidney, skeletal muscle, brain, intestine, heart, lungs, and spleen. fishersci.nowikidata.org This suggests that oxytetracycline long acting may alter the elimination pattern of diminazene aceturate, leading to increased accumulation. wikidata.orgfishersci.ca

| Tissue | DA Alone (µg/g) at 5 days | DA + OTC (µg/g) at 5 days | DA Alone (µg/g) at 20 days | DA + OTC (µg/g) at 20 days |

| Liver | 29.08 ± 2.98 | 39.10 ± 3.06 | Lower concentrations | Lower concentrations |

| Kidney | 23.28 ± 2.35 | 25.15 ± 2.36 | 1.58 ± 0.54 | 2.75 ± 0.49 |

| Skeletal Muscle | 1.14 ± 0.1 | 1.85 ± 0.38 | 0.00 | 0.1 ± 0.10 |

| Brain | Low to moderate | Low to moderate | Low to moderate | Low to moderate |

| Heart | 4.15 ± 0.23 | 4.60 ± 0.59 | 0.48 ± 0.48 | 0.75 ± 0.10 |

| Lungs | 2.45 ± 0.02 | 2.58 ± 0.27 | 0.77 ± 0.25 | 0.98 ± 0.14 |

| Spleen | Low to moderate | Low to moderate | Low to moderate | Low to moderate |

| Intestine | Low to moderate | Low to moderate | Low to moderate | Low to moderate |

Table 2: Average concentrations of diminazene aceturate (DA) in selected tissues of Sahel goats treated with DA alone or in combination with oxytetracycline (OTC) at 5 and 20 days post-administration. fishersci.nowikidata.org

Influence of Pathological States on Distribution

Pathological states, such as trypanosome infection, can influence the distribution of diminazene aceturate in animals. In Trypanosoma brucei brucei infected rats, the concentration of diminazene aceturate in the organs after intramuscular injection was significantly higher compared to non-infected rats. wikipedia.orgfishersci.seamericanelements.com

In dogs infected with trypanosomes, higher plasma concentrations were observed compared to healthy dogs. fishersci.sewikipedia.org However, higher tissue concentrations (except in the brain) were generally found in healthy dogs when compared with trypanosome-infected animals. wikipedia.orgfishersci.sewikipedia.orgamericanelements.comwikipedia.org In contrast, brain concentrations were reported to be higher in infected animals in some studies. americanelements.comwikipedia.org It has been hypothesized that inflammatory mediators in infected animals might decrease tissue perfusion while increasing the permeability of the blood-brain barrier, contributing to these observed differences in distribution. wikipedia.org Tissue damage caused by trypanosomiasis was also considered a potential factor. wikipedia.org

In cattle infected with Trypanosoma congolense, the stage of infection influenced some pharmacokinetic parameters. The maximum concentration of the drug in plasma was significantly greater during the acute phase of infection compared to the chronic stage and the non-infected state. wikipedia.orgoutbreak.info Similarly, the time to maximum concentration was significantly shorter during the acute phase. wikipedia.orgoutbreak.info The volume of distribution at steady state during acute infection was significantly smaller than in the non-infected state and during chronic infection. outbreak.info

Metabolic Transformations and Excretion Pathways

Information regarding the metabolic transformations of diminazene aceturate in non-human animals is limited, with some sources indicating few available data on biotransformation in laboratory animals. fishersci.no However, studies in cattle have identified metabolites. Investigations using radiolabeled diminazene in calves revealed the presence of two metabolites in the urine, in addition to the parent compound: p-aminobenzamidine (22% of the radioactivity) and p-amino-benzamide (4% of the radioactivity). atamanchemicals.com

Excretion of diminazene aceturate primarily occurs via the urine and feces. In a relay study in rats given liver from a calf dosed with diminazene, a large proportion of the dose was eliminated in the urine (21-33%) and in the feces (37-48%). fishersci.no Only small amounts were found in the bile (0.24-0.43%), although the presence in feces is indicative of biliary excretion. fishersci.no In cattle, the drug was primarily excreted in the urine, with more than seven times as much radioactivity found in the urine than in the feces. atamanchemicals.com By day 20 after dosing, over 80% of the dose had been eliminated. atamanchemicals.com

Diminazene aceturate has been detected in the milk of lactating goats and sheep, although concentrations were generally lower than in plasma and varied between species and routes of administration. cenmed.comatamanchemicals.com

Identification of Metabolites (e.g., p-aminobenzamidine, p-amino-benzamide)

Studies have identified metabolites of diminazene aceturate in the urine of treated animals. In cattle, two metabolites, p-aminobenzamidine and p-amino-benzamide, have been detected in urine following intramuscular administration of radiolabeled diminazene aceturate. fao.orgfao.orgcambridge.org In one study, p-aminobenzamidine accounted for 22% of the radioactivity in the urine, while p-amino-benzamide accounted for 4%. fao.orgfao.org The remaining radioactivity in the urine (74%) was attributed to the parent compound, unchanged diminazene. inchem.org Diminazene itself is susceptible to cleavage, which can result in the formation of p-aminobenzamidine. colab.wsresearchgate.net

Elimination Routes (e.g., Urine, Feces, Bile)

Diminazene aceturate is primarily eliminated from the body through the urine and feces, with the relative contribution of each route varying among species. In cattle, the drug is predominantly excreted in the urine. inchem.orgfao.orgcambridge.org Investigations using radiolabeled diminazene in cattle showed that significantly more radioactivity was found in the urine than in the feces. fao.org By 20 days post-dosing, over 80% of the administered dose had been eliminated in cattle. fao.org In rabbits, 40-50% of the dose was excreted in the urine and 8-20% in the feces by 7 days, with the fecal excretion suggesting biliary elimination. inchem.org In rats, a relay study indicated that a large proportion of the dose was eliminated in the urine (21-33%) and feces (37-48%), with only small amounts found in the bile (0.24-0.43%). inchem.org In dogs, the mean percentage of diminazene recovered in urine was approximately 26-28%. nih.govajol.info

Biphasic Elimination Processes

The elimination of diminazene aceturate from the blood generally follows a biphasic process in several animal species. fao.orgjosvasmouau.comnih.gov In cattle, following intramuscular administration, the decrease in concentration has been described as biphasic, with reported half-lives for the initial phase around 2 hours and for the terminal phase up to 188 hours. fao.orgjosvasmouau.comup.ac.zanih.gov Studies in dogs after intravenous injection also showed a biphasic decrease in concentration. nih.gov The elimination half-life (t1/2 beta) was reported as approximately 9.87 hours in healthy dogs and 12.51 hours in dogs infected with Trypanosoma brucei brucei. nih.gov In rabbits, biphasic pharmacokinetics were noted after intramuscular injection. inchem.orgjosvasmouau.com While a biphasic elimination is commonly observed, some studies, particularly in sheep, have indicated a triphasic elimination curve. fao.org

Enterohepatic Recirculation Phenomena

Evidence suggests that enterohepatic recirculation may contribute to the pharmacokinetic profile of diminazene aceturate in some species. An increase in the concentration of diminazene in the liver of dogs after an initial decrease has been attributed to enterohepatic recirculation. josvasmouau.com This phenomenon, where a substance is secreted into the bile and then reabsorbed from the intestine, can influence the elimination half-life and persistence of the drug in the body and tissues. josvasmouau.comresearchgate.net The persistence of diminazene aceturate concentrations in the ruminal fluids of goats treated intramuscularly has also been observed, which could be related to enterohepatic circulation or sequestration in the gastrointestinal tract. hrpub.org

Compartmental Pharmacokinetic Modeling

Compartmental modeling is used to describe and predict the disposition of diminazene aceturate within the animal body. The pharmacokinetic data for diminazene have been fitted to different compartmental models depending on the species and route of administration. In goats and sheep, following intravenous injection, the disposition of diminazene conformed to a two-compartment model, characterized by rapid distribution and slower elimination phases. nih.gov Studies in cattle have also indicated that a two-compartment model best describes the pharmacokinetic behavior of diminazene after intramuscular administration. up.ac.zanih.gov In contrast, studies in sheep have suggested a three-compartment open model based on observed triphasic elimination. fao.org For intravenous administration in healthy dogs, the pharmacokinetics were found to fit a three-compartmental model. up.ac.za Some studies in dogs have also explored recirculatory enterohepatic models to account for observed secondary peaks in plasma concentration-time profiles. researchgate.net However, the ability to fit compartmental models can be influenced by factors such as sample size and the complexity of drug distribution and elimination processes. psu.edu

Interactive Data Table: Examples of Elimination Half-Lives in Different Species

| Species | Route of Administration | Elimination Half-life (Terminal Phase) | Source |

| Cattle | Intramuscular | Up to 188 hours | fao.orgup.ac.za |

| Cattle | Intramuscular | 222 hours | nih.gov |

| Cattle | Intramuscular (Urine) | 173 hours | fao.orgfao.org |

| Cattle | Intramuscular (Feces) | 207 hours | fao.orgfao.org |

| Dogs | Intravenous | 9.87 hours (healthy) | nih.gov |

| Dogs | Intravenous | 12.51 hours (T. b. brucei infected) | nih.gov |

| Goats | Intravenous | 16.39 hours | nih.gov |

| Goats | Intramuscular | 16.54 hours | nih.gov |

| Sheep | Intravenous | 21.17 hours | nih.gov |

| Sheep | Intramuscular | 18.80 hours | nih.gov |

Interactive Data Table: Metabolite Identification in Cattle Urine

| Compound | Percentage of Radioactivity in Urine | Source |

| p-aminobenzamidine | 22% | fao.orgfao.org |

| p-amino-benzamide | 4% | fao.orgfao.org |

| Unchanged Diminazene | 74% | inchem.org |

Interactive Data Table: Tissue Residues in Calves (ppm Equivalents) after Intramuscular Administration (3.5 mg/kg)

| Tissue | 7 days | 20 days | Source |

| Liver | 75.49 | 24.42 | fao.org |

| Kidney | 54.67 | 12.12 | fao.org |

| Spleen | 2.51 | 1.00 | fao.org |

| Muscle | 0.52 | 0.26 | fao.org |

| Injection Site | 0.69 | 0.64 | fao.org |

| Fat | 0.20 | <0.18 | fao.org |

Mechanisms of Resistance to Diminazene Aceturate

Role of Purine (B94841) Transporters in Drug Uptake and Resistance

Purine transporters play a critical role in the uptake of essential nutrients by trypanosomes. Diminazene (B1218545) aceturate, being a diamidine, is recognized and transported by some of these carriers, particularly those involved in the uptake of adenosine (B11128) and other purine analogs. Alterations in the expression or function of these transporters can significantly impact the susceptibility of trypanosomes to diminazene aceturate.

P2/TbAT1 Adenosine Transporter as a Primary Uptake Mechanism

The P2/TbAT1 adenosine transporter is widely recognized as the primary mechanism for the uptake of diminazene aceturate in Trypanosoma brucei brucei bloodstream forms. Studies have shown that diminazene is rapidly accumulated through a single transporter with a high affinity, characterized by a Km value of 0.45 ± 0.11 μM. taylorandfrancis.comwikipedia.orgresearchgate.net This uptake is dose-dependently inhibited by compounds such as pentamidine (B1679287) and adenosine, with Ki values consistent with inhibition of the P2/TbAT1 transporter. taylorandfrancis.comwikipedia.org Expression of TbAT1 in yeast confers the ability to take up radiolabeled diminazene. wikipedia.orgresearchgate.net

| Permeant | Transporter | Km (μM) | Vmax (pmol · 107 cells−1 · s−1) | Reference |

|---|---|---|---|---|

| [3H]diminazene | P2/TbAT1 | 0.45 ± 0.11 | Not specified | taylorandfrancis.comwikipedia.org |

Loss-of-Function Mutations in TbAT1 and Resistance Phenotypes

A key mechanism of high-level diminazene aceturate resistance in Trypanosoma brucei is the loss of function of the P2/TbAT1 transporter. researchgate.netnih.govnih.gov This loss of function can result from genetic alterations, including deletions or point mutations, in the TbAT1 gene. researchgate.netnih.govnih.gov Laboratory strains and field isolates with diminished or absent TbAT1 activity exhibit significantly reduced diminazene uptake and display high levels of resistance. wikipedia.orgresearchgate.netnih.govnih.gov For instance, TbAT1-null mutants in T. brucei brucei showed a drastic reduction in [3H]diminazene transport, retaining only a small, nonsaturable uptake component. wikipedia.orgresearchgate.net This highlights the predominant role of TbAT1 in mediating diminazene entry.

Contribution of High-Affinity Pentamidine Transporter (HAPT1)

While TbAT1 is the primary transporter, the high-affinity pentamidine transporter (HAPT1) also contributes to diminazene uptake, acting as a secondary route. This is particularly relevant in scenarios where TbAT1 function is compromised, such as in TbAT1-deficient strains or in the procyclic form of the parasite where HAPT1 activity can be significantly higher. Studies using procyclic trypanosomes, which lack TbAT1, have demonstrated that diminazene can be transported by HAPT1. Loss of HAPT1 function has been identified as a contributing factor to the development of higher levels of diminazene resistance, especially in strains already deficient in TbAT1.

Putative P2-Type Adenosine Transporter Gene (TcoAT1) in Trypanosoma congolense Resistance

In Trypanosoma congolense, a putative P2-type adenosine transporter gene, designated TcoAT1 (or TcoNT10), has been identified as an ortholog of Trypanosoma brucei TbAT1. This gene has been implicated as a potential factor in diminazene resistance in T. congolense. Early studies suggested that mutations in TcoAT1 might be linked to resistance phenotypes. However, more recent functional characterization suggests that TcoAT1 may function as a P1-type nucleoside transporter and might not have the capacity for diminazene uptake. Furthermore, some laboratory-generated diminazene-resistant T. congolense strains did not show reduced diminazene uptake or mutations in the TcoAT1 gene. Despite these conflicting findings, the identification of TcoAT1 as a gene potentially involved in adenosine transport underscores the importance of nucleoside transporters in the context of drug resistance in T. congolense.

Altered Energy Metabolism in Resistant Parasite Isolates

Beyond drug transport mechanisms, alterations in the energy metabolism of trypanosomes may also play a role in the development of diminazene aceturate resistance. Trypanosomes rely on different metabolic pathways depending on their life stage and environment. While the primary focus of resistance research has been on drug transporters, some studies have explored metabolic changes in resistant parasites.

| Metabolite/Enzyme | Wild-type B. gibsoni Isolate | DA-Resistant B. gibsoni Isolate | Significance | Reference |

|---|---|---|---|---|

| ATP Concentration | Not specified | Higher | Significant | |

| Glucose Concentration | Not specified | Not specified | Not specified | |

| Lactate Concentration | Not significantly different | Not significantly different | Not significant | |

| Pyruvate (B1213749) Concentration | Not significantly different | Not significantly different | Not significant | |

| Lactate Dehydrogenase Activity | Not significantly different | Not significantly different | Not significant | |

| Pyruvate Kinase Activity | Not significantly different | Not significantly different | Not significant |

Activity of Glycolysis Pathway Enzymes (e.g., Lactate Dehydrogenase, Pyruvate Kinase)

Alterations in the activity of enzymes involved in the glycolysis pathway have been investigated as potential contributors to diminazene aceturate resistance. Studies on diminazene aceturate-resistant isolates of Babesia gibsoni have explored the concentrations of key metabolites and the activity of crucial glycolytic enzymes.

Mitochondrial Dysfunction and Drug Accumulation

Mitochondrial function, particularly the mitochondrial membrane potential (Ψm), has been implicated in diminazene aceturate resistance, particularly in trypanosomes.

Reduced Mitochondrial Membrane Potential (Ψm) in Resistant Strains

Several studies have reported a correlation between diminazene resistance and a reduction in mitochondrial membrane potential (Ψm) in Trypanosoma congolense and Trypanosoma brucei brucei. nih.gov, biorxiv.org, nih.gov, plos.org, preprints.org, malariaworld.org In T. congolense, diminazene-resistant clones displayed a moderate reduction in Ψm compared to wild-type strains. nih.gov, biorxiv.org, nih.gov, preprints.org, malariaworld.org Similarly, Trypanosoma brucei clones resistant to isometamidium (B1672257), which also showed cross-resistance to diminazene, exhibited significantly reduced mitochondrial membrane potentials. plos.org This suggests that a diminished Ψm is a consistent feature observed in diminazene-resistant trypanosome strains.

Implications for Intramitochondrial Drug Accumulation

The reduction in mitochondrial membrane potential in resistant strains is hypothesized to affect the accumulation of diminazene within the parasite's mitochondria. Diminazene is known to target kinetoplast DNA (kDNA), which is located within the mitochondrion. biorxiv.org, malariaworld.org A reduced negative Ψm inside the mitochondria could lead to decreased uptake and accumulation of the positively charged diminazene molecule within this organelle, thereby limiting its access to its primary target. nih.gov, biorxiv.org, nih.gov, preprints.org, malariaworld.org While diminazene uptake in T. congolense appears to occur via multiple low-affinity mechanisms, including folate transporters, resistance is associated with this reduction in Ψm, which is thought to limit mitochondrial accumulation of the drug. biorxiv.org, nih.gov, preprints.org, malariaworld.org This reduced accumulation at the site of action could contribute significantly to the observed resistance phenotype.

Other Proposed Resistance Mechanisms

Beyond alterations in glycolysis and mitochondrial function, other mechanisms have been proposed to play a role in diminazene aceturate resistance.

Over-expression of CPSF3

Based on the available search results, there is no direct evidence linking the over-expression of Cleavage and polyadenylation specificity factor 3 (CPSF3) specifically to diminazene aceturate resistance. While CPSF3 has been identified as a drug target for other antiparasitic compounds, such as benzoxaboroles, and overexpression of CPSF3 has been shown to confer resistance to these compounds in Trypanosoma brucei brucei, this mechanism has not been demonstrated for diminazene aceturate resistance in the provided literature. nih.gov, biorxiv.org

Role of Folate Transporters

Studies have investigated the role of folate transporters in diminazene aceturate uptake and resistance, particularly in Trypanosoma congolense. While diminazene uptake in T. congolense appears to occur via multiple low-affinity mechanisms, including folate transporters, their direct role in mediating high-level resistance is less clear. biorxiv.orgnih.govnih.govresearchgate.net

Research indicates that expression of T. congolense folate transporters (TcoFT1-3) in diminazene-resistant Trypanosoma brucei brucei cells significantly sensitized these cells to diminazene and a related diamidine, DB829. biorxiv.orgnih.govresearchgate.net This suggests that folate transporters can contribute to diminazene uptake. However, studies on diminazene-resistant T. congolense clones have not consistently shown major changes in folate transporter sequence or expression. biorxiv.orgnih.govnih.govresearchgate.net This suggests that while folate transporters may be involved in drug entry, alterations in these transporters may not be the primary mechanism of resistance in all cases.

Instead, some studies propose that resistance in T. congolense is associated with a reduction in mitochondrial membrane potential (Ψm), which might limit the mitochondrial accumulation of the drug. biorxiv.orgnih.govnih.govresearchgate.net Genome analysis of some resistant clones has revealed mutations in vacuolar-type Ca2+-ATPase and, in some instances, mutations in folate transporters. nih.gov

Cross-Resistance Dynamics with Other Trypanocides

Cross-resistance, where resistance to one drug confers resistance to others, is a critical aspect of diminazene aceturate resistance. The dynamics of cross-resistance vary depending on the trypanosome species and the other trypanocidal agents involved.

In Trypanosoma brucei, the purine-type P2 adenosine transporter, TbAT1, is well-established as a primary transporter for diminazene. nih.govmdpi.com Loss of function mutations in TbAT1 are strongly linked to diminazene resistance and can also lead to cross-resistance to other drugs transported by this pathway, such as melarsoprol (B1676173) and pentamidine. nih.govmdpi.com However, cross-resistance patterns are not always straightforward, and instances of nonreciprocal cross-resistance between diminazene, pentamidine, or melaminophenyl arsenicals may involve alterations in intracellular targets in addition to transport mechanisms. nih.gov

Studies on Trypanosoma evansi and Trypanosoma equiperdum have investigated cross-resistance with other commonly used trypanocides, including suramin (B1662206), MelCy, quinapyramine (B1195588), and isometamidium chloride. capes.gov.brnih.gov Clones selected for resistance to diminazene aceturate were found not to be cross-resistant to suramin and isometamidium chloride. capes.gov.brnih.gov Interestingly, some diminazene-resistant clones showed increased sensitivity to quinapyramine sulfate (B86663) in in vivo tests. capes.gov.brnih.gov

Research also indicates that resistance to other trypanocides can influence sensitivity to diminazene. For example, a clone of Trypanosoma congolense resistant to isometamidium showed reduced sensitivity (3.4-fold resistance) to diminazene. woah.org Similarly, quinapyramine derivatives can potentially favor multiple resistance to diminazene, isometamidium, and ethidium. cirad.fr

The following table summarizes some observed cross-resistance dynamics:

| Drug Resistance Developed Against | Observed Cross-Resistance to Diminazene Aceturate | Trypanosome Species | Source |

| Isometamidium | Yes (3.4-fold) | T. congolense | woah.org |

| Diminazene Aceturate | No cross-resistance to Suramin or Isometamidium | T. evansi, T. equiperdum | capes.gov.brnih.gov |

| Quinapyramine derivatives | Potential for multiple resistance | Ruminants | cirad.fr |

In Vitro Induction and Characterization of Resistance

In vitro methods are valuable tools for studying the development and characteristics of diminazene aceturate resistance in trypanosomes and other parasites. Resistance can be induced in drug-sensitive strains by exposing them to gradually increasing concentrations of the drug over time. biorxiv.orgwoah.orgresearchgate.netnii.ac.jp

Studies have successfully induced stable diminazene resistance in Trypanosoma congolense laboratory strains through in vitro exposure to increasing drug concentrations. biorxiv.org Resistance development was observed to be slow. biorxiv.org Characterization of these resistant clones showed that the resistance was stable and did not appear to negatively impact in vitro growth rates significantly, although some clones showed slightly slower growth. biorxiv.org The EC50 values for diminazene aceturate were significantly higher in the resistant clones compared to the parental sensitive strain. biorxiv.org

In vitro induction of resistance has also been achieved in Babesia gibsoni. researchgate.net A sensitive strain that could survive in a low concentration of diminazene aceturate was gradually exposed to increasing concentrations, resulting in parasites that could proliferate at much higher drug levels than the initial 50% inhibitory concentration (IC50). researchgate.net Similarly, low doses of diminazene aceturate induced resistance in Babesia bovis in vitro, with the parasites tolerating up to an 8-fold increase in dose compared to the initial IC50. nii.ac.jp However, the resistance in B. bovis was found to be unstable, lasting less than 15 days after drug withdrawal. nii.ac.jp

Characterization of in vitro selected resistant lines often involves determining the minimal effective concentration (MEC100) or half-maximal effective concentration (EC50) of the drug required to kill or inhibit parasite growth. biorxiv.orgcapes.gov.brnih.gov These values provide a quantitative measure of the level of resistance. Additionally, researchers employ techniques such as transport studies, whole-genome sequencing, and RNA-seq to investigate the underlying mechanisms of resistance in these selected lines, including potential changes in drug uptake, transporter genes, and other cellular processes. biorxiv.orgnih.govnih.govresearchgate.net

Advanced Analytical Methodologies for Diminazene Aceturate Quantification

Chromatographic Techniques

Chromatographic methods are widely used for separating and quantifying diminazene (B1218545) aceturate, often coupled with different detection systems to enhance sensitivity and specificity.

High Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) Detection

HPLC is a prominent technique for the analysis of diminazene aceturate in various matrices, including pharmaceutical formulations, milk, plasma, and tissues up.ac.zaumpr.ac.idnih.govbioline.org.brnih.govfao.orgresearchgate.net. The versatility of HPLC allows for coupling with different detectors, most commonly UV and Mass Spectrometry.

UV detection is frequently used due to diminazene aceturate's absorbance properties. Methods have been developed utilizing reversed-phase HPLC columns, such as C18, with mobile phases typically consisting of mixtures of organic solvents (e.g., acetonitrile (B52724), methanol) and buffered aqueous solutions at specific pH values up.ac.zaumpr.ac.idnih.govnih.govresearchgate.netnajah.edu. For instance, one validated reversed-phase HPLC method for simultaneous assay of diminazene aceturate and antipyrine (B355649) in pharmaceutical formulations employed a Lichrospher-60 RP-select B column with a mobile phase of acetonitrile-methanol-ammonium formate (B1220265) (pH 4.0, 20 mM) (10:10:80 v/v/v) and UV detection at 254 nm nih.govcapes.gov.br. This method demonstrated a limit of detection (LOD) of 50 ng/ml and a limit of quantification (LOQ) of 10 µg/ml nih.gov. Another HPLC method for diminazene determination in raw bovine milk used a Phenomenex LUNA CN column with a gradient of acetonitrile and buffered mobile phase, monitored at 372 nm. This method achieved a LOQ of 10 ppb (ng/g) and demonstrated an average recovery of 90.4 ± 14.5% for levels between 25 and 400 ppb nih.govoup.com.

Coupling HPLC with Mass Spectrometry (LC-MS) provides enhanced specificity and is particularly useful for identifying related substances and impurities alongside the quantification of diminazene aceturate umpr.ac.idnih.gov. LC/MS operated in positive ion mode has been used to identify manufacturing and degradation impurities of diminazene aceturate nih.gov.

Research findings highlight the importance of mobile phase pH optimization in HPLC for efficient separation and optimal peak characteristics, especially for compounds like diminazene aceturate which have acidic properties umpr.ac.id. Stability-indicating HPLC methods have also been developed to assess the degradation of diminazene aceturate under various stress conditions, revealing its susceptibility to degradation at acidic pH umpr.ac.id.

Table 1: Examples of HPLC Methods for Diminazene Aceturate Quantification

| Matrix | Column | Mobile Phase | Detection | LOD | LOQ | Recovery (%) | Reference |

| Pharmaceutical Formulations | Lichrospher-60 RP-select B | Acetonitrile-methanol-ammonium formate (pH 4.0, 20 mM) (10:10:80 v/v/v) | UV (254 nm) | 50 ng/ml | 10 µg/ml | Not specified | nih.govcapes.gov.br |

| Raw Bovine Milk | Phenomenex LUNA CN | Acetonitrile-buffered mobile phase (gradient) | UV (372 nm) | 50 µg/l | 10 µg/kg (10 ppb) | 90.4 ± 14.5 (25-400 ppb) | nih.govoup.com |

| Cattle Plasma | Nova Pak C18 | Acetonitrile/0.005 M Na-octane sulphonate, 0.1% triethylamine, pH 3.2 | UV (370 nm) | 2 ng/ml | 10 ng/ml | > 96 (> 10 ng/ml) | up.ac.za |

| Veterinary Granules/Bulk Powders | C18 (150 x 4.6 mm, 5 µm) | Phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (70:30 v/v) | UV (250 nm) | Not specified | Not specified | > 97 | umpr.ac.idresearchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more commonly cited for diminazene aceturate analysis, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored bioline.org.brresearchgate.net. However, some early GC-MS methods were reported to determine the reduction product of diminazene, 4-aminobenzamidine, rather than the intact compound, and were considered tedious up.ac.za. More recent applications of GC-MS in related research demonstrate its capability for identifying organic compounds, though specific detailed methods for direct diminazene aceturate quantification by GC-MS are less prevalent in the provided search results compared to HPLC or ELISA nih.gov.

Paper and Thin-Layer Chromatography (TLC)

Paper and Thin-Layer Chromatography (TLC) are simpler chromatographic techniques that have been historically used for the determination of diminazene, particularly in plasma researchgate.netfao.org. While TLC offers advantages in terms of cost and simplicity, it is generally considered less sensitive and specific compared to HPLC or GC-MS for the quantification of diminazene aceturate up.ac.zaresearchgate.netfao.org. Early methods using paper and thin-layer chromatography for diminazene analysis in plasma were reported but were noted for lacking sensitivity to submicrogram levels fao.org.

Spectrometric and Immunoassays

Spectrometric methods and immunoassays offer alternative approaches for quantifying diminazene aceturate, often providing higher throughput for certain applications.

Colorimetry/Spectrophotometry

Colorimetry and spectrophotometry involve measuring the absorbance of light by a solution containing the analyte. These methods have been applied to the determination of diminazene aceturate nih.govfao.orgbibliomed.orgresearchgate.net. UV spectrophotometry has been used for the simultaneous determination of diminazene diaceturate and phenazone in bulk and dosage forms, measuring absorbance at specific wavelengths (e.g., 398 nm for diminazene diaceturate) nih.govresearchgate.net. Derivative spectrophotometry has also been employed to improve selectivity when analyzing mixtures nih.govresearchgate.net. While colorimetric methods were used in earlier studies for diminazene determination in plasma and milk, UV-spectrophotometric methods are considered more sensitive fao.orgbibliomed.org.

Table 2: Spectrophotometric Method Parameters for Diminazene Diaceturate

| Method | Analyte Combination | Matrix | Wavelength(s) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| UV Derivative Spectrophotometry | Diminazene Diaceturate & Phenazone | Bulk and Dosage Forms | 398 nm (for Diminazene) | 2–10 | 0.63 | 1.92 | nih.govresearchgate.net |

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that has been developed for the detection and quantification of diminazene aceturate, particularly in biological matrices like serum and tissues nih.govbioline.org.brresearchgate.netku.ac.kekalro.orgresearchgate.net. ELISA offers advantages in terms of sensitivity and the ability to handle a large number of samples, making it suitable for routine monitoring and residue studies nih.govku.ac.ke.

Competitive ELISA formats have been developed for diminazene. These assays typically involve competition between diminazene in the sample and a labeled diminazene conjugate for binding sites on antibodies raised against diminazene nih.govku.ac.kekalro.org. The detection limit of a competitive ELISA for diminazene in bovine serum was reported as 0.8 ng/ml nih.govkalro.org. ELISA methods have also been optimized and validated for the determination of diminazene residues in edible animal tissues such as muscle, liver, and kidney, with reported detection limits in the low ng/g range bioline.org.brku.ac.ke. For example, a competitive ELISA for diminazene residues in tissues showed detection limits of 2.4 ng/g for muscle, 2.5 ng/g for liver, and 2.2 ng/g for kidney ku.ac.ke. The specificity of these ELISA methods is generally high, although some minor cross-reactivity with structurally related compounds like isometamidium (B1672257) chloride has been observed nih.govku.ac.kekalro.org.

Table 3: ELISA Method Performance for Diminazene Aceturate

| Matrix | Assay Type | Detection Limit | Specificity | Recoveries (%) | Reference |

| Bovine Serum | Competitive ELISA | 0.8 ng/ml | High (negligible cross-reactivity with homidium bromide and quinapyramine (B1195588) sulphate/chloride, 0.71% with isometamidium chloride) | Not specified | nih.govkalro.org |

| Animal Tissues (Muscle, Liver, Kidney) | Competitive ELISA | Muscle: 2.4 ng/g, Liver: 2.5 ng/g, Kidney: 2.2 ng/g | High (99.997%, recognizing only isometamidium at 0.003%) | > 77 (spiked tissues), 96.0 ± 9.5 (Dilutional parallelism) | bioline.org.brku.ac.ke |

Radiometric Methods (e.g., Using 14C-radiolabeled Diminazene)

Radiometric methods, particularly those employing 14C-radiolabeled diminazene aceturate, have been utilized for investigating the disposition and residue levels of the drug in animals. These methods involve administering the radiolabeled compound and then measuring the radioactivity in different samples over time. Investigations using radiolabeled diminazene administered intramuscularly to cattle have shown that the compound is eliminated in the urine and feces according to a biphasic process. fao.org More than seven times as much radioactivity was found in the urine than in the feces in cattle, with over 80% of the dose eliminated by day 20 after dosing. fao.org The terminal half-lives were reported as 173 hours for urine and 207 hours for feces in cattle. fao.org

Radiometric methods can determine the total active species present, which may include metabolites in addition to the parent drug. iaea.org While sensitive, a potential limitation of radiometric methods is their lack of specificity, as they measure total radioactivity rather than the intact drug itself. iaea.org Studies in cattle using 14C-radiolabelled diminazene aceturate have established pharmacokinetic profiles and residue levels in various tissues. iaea.org, kalro.org For instance, maximal diminazene aceturate residue levels were found in milk 8 hours post-treatment and declined biexponentially. kalro.org In these studies, higher drug residues were often found in the kidney compared to the liver and heart. kalro.org

Sample Preparation and Extraction Strategies

Effective sample preparation and extraction are critical steps in the accurate quantification of diminazene aceturate from complex biological matrices. Various techniques have been employed to isolate the analyte from interfering substances and concentrate it for analysis.

Deproteinization Techniques for Plasma and Tissue Samples

Deproteinization is a common initial step in preparing plasma and tissue samples for analysis, aimed at removing proteins that can interfere with analytical techniques. One approach involves vortexing one volume of plasma with half a volume of 10% hydrochloric acid, followed by centrifugation to separate the precipitated proteins. researchgate.net Deproteinized trout plasma has also been used in in vitro studies involving diminazene aceturate. bioone.org Acidic deproteinization has been evaluated for the measurement of other compounds in plasma samples. pharmacyjournal.info

Paired-Ion Extraction Methods

Paired-ion extraction is a technique used to improve the extraction efficiency of ionizable compounds like diminazene aceturate. This method involves forming an ion pair between the charged drug molecule and a counter-ion, making the complex more soluble in organic solvents. Paired-ion extraction coupled with HPLC has been applied for the determination of diminazene in plasma. fao.orgingentaconnect.comup.ac.zatypeset.io An HPLC method utilizing paired-ion extraction and an internal standard demonstrated a sensitivity of 0.05 ppm in plasma. fao.org A modified paired-ion extraction and HPLC method for determining diminazene in cattle plasma involved solid-phase extraction with acetonitrile/0.025 M Na-octane sulphonate and 2% acetic acid as eluent, yielding recoveries greater than 90%. up.ac.za

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a versatile technique used for sample cleanup and concentration. It involves passing the sample through a solid phase that retains the analyte of interest, while impurities are washed away. Diminazene is isolated from milk components using a cyano solid-phase extraction column. researchgate.netnih.gov The drug is then eluted using a methanol-ion pairing reagent. researchgate.netnih.gov SPE has been successfully applied for the simultaneous determination of diminazene aceturate and other trypanocidal drugs in cattle tissues. researchgate.netchrom-china.comnih.gov In such methods, tissue samples are extracted with water-acetonitrile mixtures and cleaned up using Oasis WCX cartridges. researchgate.netchrom-china.comnih.gov Solid-phase extraction using LC-18 SPE tubes has also been employed in sample preparation for diminazene analysis in plasma. up.ac.za

Borax (B76245) Extraction from Tissues

Borax extraction is a specific method used for the extraction of diminazene residues from animal tissues. A competitive enzyme-linked immunosorbent assay (cELISA) for determining diminazene residues in edible animal tissues utilizes extraction in 0.1 M borax buffer at pH 9.7. researchgate.netajol.infoku.ac.keku.ac.ke This method has been investigated and validated for determining diminazene in tissues, showing high specificity and good recoveries. ku.ac.keku.ac.ke

Method Validation Parameters

Analytical method validation is crucial to ensure the reliability, accuracy, and consistency of the results obtained. Several parameters are typically evaluated during the validation process for diminazene aceturate quantification methods. These parameters often include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netchrom-china.comumpr.ac.idthieme-connect.comnajah.eduresearchgate.netresearchgate.net

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. Methods have demonstrated linearity over various concentration ranges, with high correlation coefficients. researchgate.netchrom-china.comumpr.ac.idresearchgate.netresearchgate.net The range defines the concentration interval over which the method provides acceptable linearity, accuracy, and precision. umpr.ac.idthieme-connect.comnajah.edu

Accuracy assesses how close the measured values are to the true concentration. Recoveries from spiked samples are often used to evaluate accuracy. researchgate.netajol.infoku.ac.keku.ac.ke Precision indicates the reproducibility of the method, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Both intra-assay (within a single run) and inter-assay (between different runs) precision are usually evaluated. researchgate.netchrom-china.comajol.inforesearchgate.net